2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Overview
Description
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin secretion and vascular tone .
Mode of Action
The compound acts as an opener of ATP-sensitive potassium channels . It interacts with these channels, leading to their activation . This activation results in the efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent inhibition of insulin secretion .
Biochemical Pathways
The activation of ATP-sensitive potassium channels affects the insulin secretion pathway . The hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels, reducing calcium influx. This decrease in intracellular calcium levels leads to a reduction in insulin exocytosis .
Pharmacokinetics
Similar compounds bearing a short alkylamino side chain in the 3-position have been synthesized and tested . The nature of the substituent in the 7-position of these compounds was found to maintain or enhance their myorelaxant potency .
Result of Action
The activation of ATP-sensitive potassium channels by this compound leads to a decrease in insulin secretion . This can have potential applications in conditions where a reduction in insulin secretion is desirable, such as hyperinsulinemia .
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-16-11-12-18(13-19(16)24)25-22(28)15-31-23-26-32(29,30)21-10-6-5-9-20(21)27(23)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILCYFKKPSUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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